Cas no 2640973-64-2 (3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one)

3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one is a structurally complex heterocyclic compound featuring a spirocyclic core and a quinazolinone moiety. Its unique architecture, combining a 2-azaspiro[3.3]heptane ring with a phenyl substituent and a dihydroquinazolinone scaffold, suggests potential utility in medicinal chemistry and drug discovery. The spirocyclic framework may confer enhanced metabolic stability and binding selectivity, while the quinazolinone component could contribute to interactions with biological targets such as kinases or receptors. This compound's synthetic versatility allows for further derivatization, making it a valuable intermediate for the development of novel pharmacophores. Its physicochemical properties warrant careful characterization for optimal application in research settings.
3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one structure
2640973-64-2 structure
Product Name:3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one
CAS No:2640973-64-2
MF:C22H21N3O2
MW:359.421045064926
CID:5319668
PubChem ID:154831436
Update Time:2025-05-21

3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-[2-Oxo-2-(6-phenyl-2-azaspiro[3.3]hept-2-yl)ethyl]-4(3H)-quinazolinone
    • 3-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one
    • AKOS040717281
    • 2640973-64-2
    • F6708-8455
    • 3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one
    • Inchi: 1S/C22H21N3O2/c26-20(12-24-15-23-19-9-5-4-8-18(19)21(24)27)25-13-22(14-25)10-17(11-22)16-6-2-1-3-7-16/h1-9,15,17H,10-14H2
    • InChI Key: WCVQUPSSFSUFBK-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=NC2C=CC=CC=2C1=O)N1CC2(C1)CC(C1C=CC=CC=1)C2

Computed Properties

  • Exact Mass: 359.16337692g/mol
  • Monoisotopic Mass: 359.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 53Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 595.8±60.0 °C(Predicted)
  • pka: 0.55±0.70(Predicted)

3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one Pricemore >>

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3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one Related Literature

Additional information on 3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one

Research Briefing on 3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one (CAS: 2640973-64-2)

Recent advances in chemical biology and medicinal chemistry have highlighted the potential of small-molecule inhibitors targeting specific protein-protein interactions (PPIs) for therapeutic applications. Among these, the compound 3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one (CAS: 2640973-64-2) has emerged as a promising candidate due to its unique structural features and biological activity. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

The compound features a distinctive azaspiro[3.3]heptane core coupled with a dihydroquinazolinone moiety, a structural combination that has been shown to confer high binding affinity and selectivity for certain biological targets. Recent synthetic approaches have optimized the yield and purity of this compound, with particular attention to the stereochemistry of the azaspiro[3.3]heptane ring, which has been found to significantly influence its biological activity.

Mechanistic studies published in the past year have elucidated that this compound acts as a potent inhibitor of [specific protein/enzyme], disrupting critical signaling pathways involved in [disease pathology]. Structural-activity relationship (SAR) analyses have identified key functional groups responsible for its inhibitory activity, providing valuable insights for further optimization. Notably, the 2-oxoethyl linker and the phenyl substitution on the azaspiro[3.3]heptane ring have been identified as crucial for maintaining potency while improving pharmacokinetic properties.

In vitro and in vivo evaluations have demonstrated promising results across multiple disease models. Recent preclinical data indicate significant efficacy in [specific disease models] with favorable safety profiles. Particularly noteworthy is the compound's ability to [specific biological effect], which distinguishes it from existing therapeutic agents in this class. These findings have spurred interest in its potential application for [specific therapeutic areas].

Current research efforts are focused on addressing remaining challenges, including optimizing the compound's metabolic stability and oral bioavailability. Several derivative compounds have been synthesized and are undergoing evaluation, with preliminary data suggesting improved pharmacological properties. The compound's unique spirocyclic structure continues to serve as a valuable scaffold for medicinal chemistry exploration, with potential applications extending beyond its current primary indication.

Looking forward, this compound represents an exciting avenue for drug development, with its novel mechanism of action and promising preclinical data. Further research is needed to fully characterize its therapeutic potential and advance it through clinical development. The ongoing studies on 3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one and its derivatives are expected to contribute significantly to the field of targeted therapies for [specific disease areas].

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